
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. The unique structure of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- makes it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- typically involves the etherification of the hydroxyl group in position 3 of a xanthone derivative. One common method includes the use of 1,3-dihydroxyxanthone and 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and acetone . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Xanthen-9-one, 4-(diethylaminomethyl)-3-isopropoxy-
- Xanthen-9-one, 4-(dimethylaminomethyl)-3-ethoxy-
- Xanthen-9-one, 4-(dimethylaminomethyl)-3-methoxy-
Uniqueness
Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropoxy group at position 3 enhances its solubility and bioavailability compared to other similar compounds.
Propriétés
Numéro CAS |
58766-38-4 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-3-propan-2-yloxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-12(2)22-17-10-9-14-18(21)13-7-5-6-8-16(13)23-19(14)15(17)11-20(3)4/h5-10,12H,11H2,1-4H3 |
Clé InChI |
QAZDSHOGEGOJOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


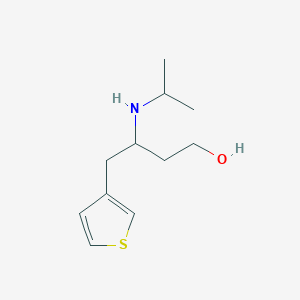




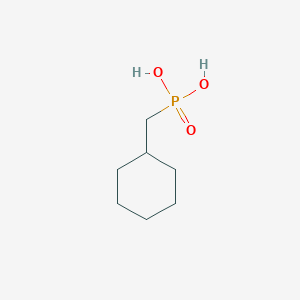
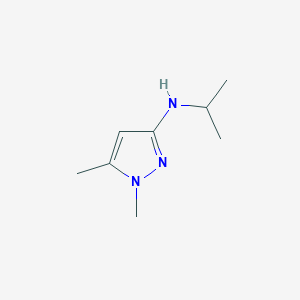
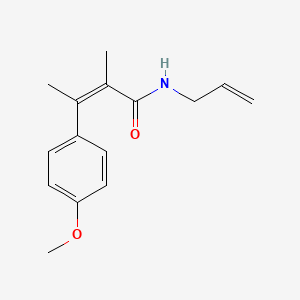
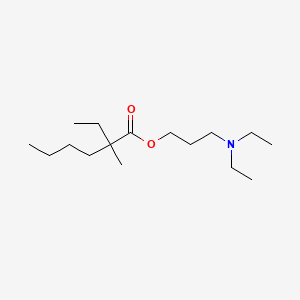
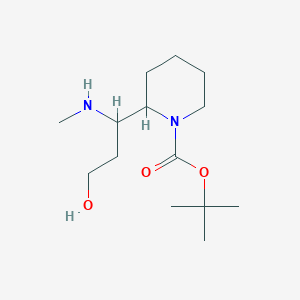

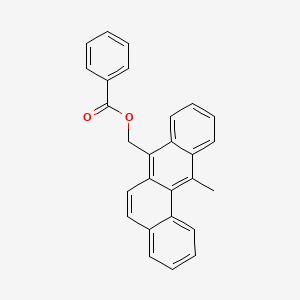
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)

